molecular formula C17H22N2O5S B2915878 N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448128-91-3

N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2915878
CAS RN: 1448128-91-3
M. Wt: 366.43
InChI Key: WKGWSKGITFRTNO-UHFFFAOYSA-N
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Description

“N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are important in various fields, including pharmaceuticals and materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the various functional groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation .

Scientific Research Applications

Fluorescence Binding Studies

One study focused on synthesizing novel p-hydroxycinnamic acid amides, closely related compounds, to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Although not directly mentioning the target compound, this research highlights the relevance of similar sulfamoyl-phenyl compounds in understanding protein-ligand interactions, which is crucial for drug design and biochemical research (Meng et al., 2012).

Antiviral Applications

Another study discovered a novel chemical compound with a structure somewhat similar to the target compound, demonstrating significant suppression of enzymatic activities of SARS coronavirus helicase. This suggests potential antiviral applications of such compounds, possibly including the one , especially in the context of viral diseases like COVID-19 (Lee et al., 2017).

Immuno-oncology

Research on INCB24360 (Epacadostat), a compound containing several unique functional groups similar to those in the target compound, highlights its role as a potent and selective inhibitor in immuno-oncology. This underscores the potential of such complex molecules in cancer treatment, particularly in enhancing the efficacy of immunotherapies (Yue et al., 2017).

Anti-inflammatory Activity

The synthesis and evaluation of ibuprofen analogs, including a N-hydroxy methyl derivative of propionamide, showcase the anti-inflammatory potential of such compounds. This area of research is significant for developing new therapeutic agents for inflammation-related disorders (Rajasekaran et al., 1999).

Corrosion Inhibition

A study on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and its analogs as potential inhibitors for mild steel corrosion in acidic medium illustrates the application of such compounds in industrial chemistry, particularly in protecting metals against corrosion (Sappani & Karthikeyan, 2014).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the importance of furan derivatives in various fields, this could be a fruitful area of study .

properties

IUPAC Name

N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWSKGITFRTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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